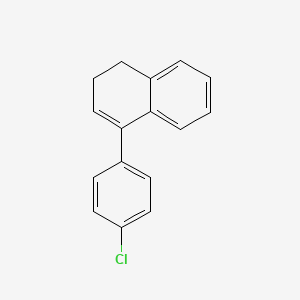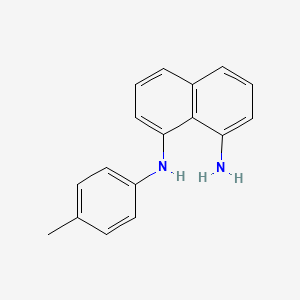
N~1~-(4-Methylphenyl)naphthalene-1,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(p-Tolyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of aromatic amines It is a derivative of naphthalene, where the amino groups are positioned at the 1 and 8 positions, and a p-tolyl group is attached to one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N1-(p-Tolyl)naphthalene-1,8-diamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,8-diaminonaphthalene with p-tolyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of N1-(p-Tolyl)naphthalene-1,8-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
N1-(p-Tolyl)naphthalene-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
N1-(p-Tolyl)naphthalene-1,8-diamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
作用機序
The mechanism of action of N1-(p-Tolyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,8-Diaminonaphthalene: A closely related compound with similar structural features but without the p-tolyl group.
1-Naphthylamine: Another aromatic amine with a single amino group attached to the naphthalene ring.
1,8-bis(dimethylamino)naphthalene: A derivative with dimethylamino groups instead of amino groups.
Uniqueness
N1-(p-Tolyl)naphthalene-1,8-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its applicability in specific research and industrial contexts compared to its analogs .
特性
CAS番号 |
89202-44-8 |
|---|---|
分子式 |
C17H16N2 |
分子量 |
248.32 g/mol |
IUPAC名 |
1-N-(4-methylphenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C17H16N2/c1-12-8-10-14(11-9-12)19-16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11,19H,18H2,1H3 |
InChIキー |
LCZLPSGQMDDVLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


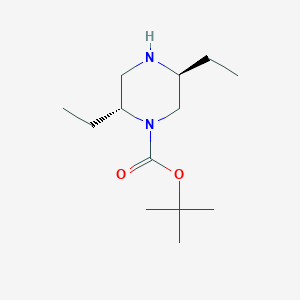
![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

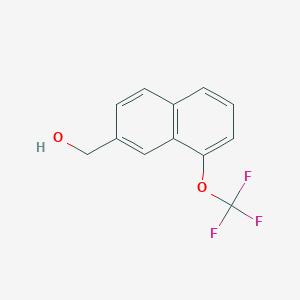
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




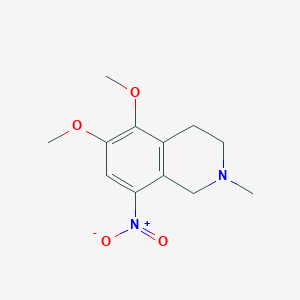
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
